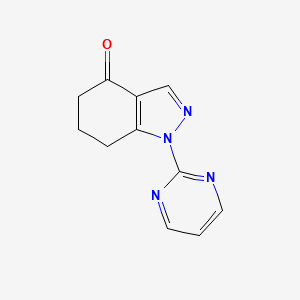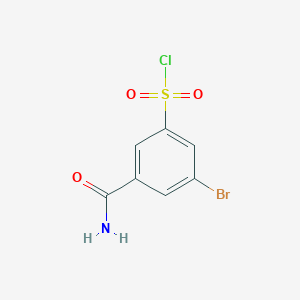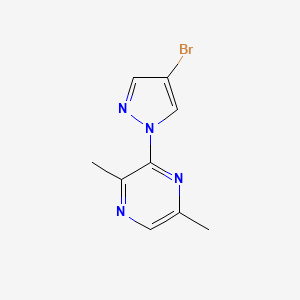![molecular formula C6H4BrN3S B1374291 5-Bromothieno[2,3-D]pyrimidin-4-amine CAS No. 1337532-92-9](/img/structure/B1374291.png)
5-Bromothieno[2,3-D]pyrimidin-4-amine
Vue d'ensemble
Description
5-Bromothieno[2,3-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H4BrN3S and a molecular weight of 230.09 g/mol . This compound is characterized by a thieno[2,3-D]pyrimidine core structure substituted with a bromine atom at the 5-position and an amino group at the 4-position .
Applications De Recherche Scientifique
5-Bromothieno[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 5-Bromothieno[2,3-D]pyrimidin-4-amine is Cyt-bd , a protein complex found in the respiratory chain of many bacteria . This protein complex plays a crucial role in the energy metabolism of these organisms.
Mode of Action
This compound interacts with its target, Cyt-bd, by inhibiting its function
Biochemical Pathways
The inhibition of Cyt-bd by this compound affects the respiratory chain of the bacteria, disrupting their energy metabolism . This disruption can lead to the death of the bacteria, making this compound a potential antibacterial agent.
Result of Action
The result of the action of this compound is the disruption of the energy metabolism of bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial drugs.
Analyse Biochimique
Biochemical Properties
5-Bromothieno[2,3-D]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the inhibition of kinase activity, thereby affecting various cellular processes. Additionally, this compound has been shown to bind to certain receptors on the cell surface, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by disrupting key signaling pathways. It can also affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, this compound can influence cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking its activity. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. This compound may also modulate the activity of signaling molecules, such as kinases and phosphatases, which play critical roles in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable for extended periods when stored under appropriate conditions. Prolonged exposure to light or heat can result in degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can lead to toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing adverse effects. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with cofactors, such as NADH and ATP, can also influence its metabolic fate. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Bromothieno[2,3-D]pyrimidin-4-amine involves the reaction of 5-bromo-4-chlorothieno[2,3-D]pyrimidine with concentrated aqueous ammonium hydroxide . The reaction is typically carried out by stirring the mixture overnight at 90°C in a sealed vessel. After cooling to room temperature, the reaction mixture is filtered to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in heterocyclic compounds . The production process involves standard organic synthesis techniques and purification methods to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromothieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-D]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chlorothieno[2,3-D]pyrimidine: A precursor in the synthesis of 5-Bromothieno[2,3-D]pyrimidin-4-amine.
Thieno[2,3-D]pyrimidin-4-amine: A similar compound without the bromine substitution.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an amino group on the thieno[2,3-D]pyrimidine core . This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and development applications .
Propriétés
IUPAC Name |
5-bromothieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGNYVXBEMTBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2S1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735838 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337532-92-9 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1374211.png)

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)





![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)

